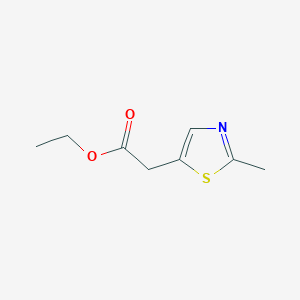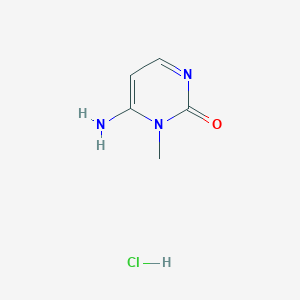
Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate
Overview
Description
Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C₁₄H₉F₅N₂O₃S and a molecular weight of 380.29 g/mol . This compound is notable for its unique structure, which includes a pentafluorophenyl group, a morpholine ring, and a thiazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature
Chemical Reactions Analysis
Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein interactions and modifications.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of biologically active molecules.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate is not fully understood, as it is primarily used as a research tool rather than a therapeutic agent. its structure suggests that it can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pentafluorophenyl group may enhance binding affinity to certain proteins due to its electron-withdrawing properties .
Comparison with Similar Compounds
Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate can be compared to other compounds with similar structures, such as:
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and are commonly used in peptide synthesis and as coupling reagents.
Thiazole Derivatives: Compounds containing the thiazole ring are often explored for their biological activities, including antimicrobial and anticancer properties.
Morpholine Derivatives: These compounds are known for their applications in medicinal chemistry, particularly as scaffolds for drug development.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5N2O3S/c15-7-8(16)10(18)12(11(19)9(7)17)24-13(22)6-5-25-14(20-6)21-1-3-23-4-2-21/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJYXXXUIZUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640404 | |
| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-02-8 | |
| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine](/img/structure/B1629527.png)

